molecular formula C21H29N5O3 B10874783 8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10874783
M. Wt: 399.5 g/mol
InChI Key: XJLPZQNLEHTXAN-UHFFFAOYSA-N
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Description

8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the purine core: This is achieved through a series of condensation reactions involving appropriate amines and aldehydes.

    Introduction of the isopropoxypropyl group: This step involves the alkylation of the purine core with an isopropoxypropyl halide under basic conditions.

    Attachment of the methylbenzyl group: This is typically done through a nucleophilic substitution reaction, where the purine core reacts with a methylbenzyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and isopropoxypropyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(3-hydroxypropyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-[(3-methoxypropyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H29N5O3

Molecular Weight

399.5 g/mol

IUPAC Name

1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(3-propan-2-yloxypropylamino)purine-2,6-dione

InChI

InChI=1S/C21H29N5O3/c1-14(2)29-12-6-11-22-20-23-18-17(19(27)25(5)21(28)24(18)4)26(20)13-16-9-7-15(3)8-10-16/h7-10,14H,6,11-13H2,1-5H3,(H,22,23)

InChI Key

XJLPZQNLEHTXAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2NCCCOC(C)C)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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